2-Azaspiro[5.5]undec-8-ene
Description
Significance of Spirocyclic Systems in Organic Chemistry
Spirocyclic systems are not mere chemical curiosities; they are significant scaffolds in the fields of medicinal chemistry, materials science, and agrochemicals. ontosight.ai The primary advantage of a spirocyclic core is its inherent three-dimensionality, which allows for the precise projection of functional groups into space. tandfonline.com This feature is crucial for designing molecules that can interact effectively with the complex three-dimensional binding sites of biological targets like proteins and enzymes. tandfonline.comresearchgate.net
The incorporation of a spirocyclic framework can confer several desirable properties to a molecule. These include:
Increased Molecular Complexity and Novelty : Their unique structures provide access to new areas of chemical space. ontosight.ai
Improved Physicochemical Properties : Spirocycles can enhance properties such as aqueous solubility and metabolic stability when compared to their non-spirocyclic or aromatic analogs. tandfonline.comontosight.aiexlibrisgroup.com The higher sp³ character is often associated with better solubility. tandfonline.com
Structural Rigidity : The rigid nature of spirocycles, particularly those with smaller rings, limits conformational flexibility, which can lead to higher binding affinity and selectivity for a biological target. tandfonline.com
These attributes make spirocyclic compounds attractive targets in drug discovery and have led to their use in developing treatments for a range of diseases. ontosight.ai They are also found in numerous natural products, which have evolved to interact with proteins. tandfonline.com
Overview of Azaspiro[5.5]undecene Frameworks in Research
The 2-Azaspiro[5.5]undec-8-ene structure is a specific type of spirocycle with defining features. The name itself provides a blueprint of its structure:
Aza : Indicates the presence of a nitrogen atom replacing a carbon in one of the rings. nih.gov
Spiro : Confirms the spirocyclic nature.
[5.5] : Denotes the number of atoms in each ring, excluding the spiro atom. In this case, two six-membered rings are joined.
Undec : Refers to the total number of atoms in the bicyclic system (eleven).
-8-ene : Specifies the location of a double bond within the carbocyclic ring.
The introduction of a nitrogen atom to form an azaspirocycle is a key modification. nih.gov Heterocyclic compounds, particularly those containing nitrogen, are pivotal in medicinal chemistry as they can participate in hydrogen bonding and other interactions, often improving a compound's pharmacokinetic profile. researchgate.net The azaspiro[5.5]undecane skeleton and its derivatives are recognized as important pharmacophores and are building blocks for creating new biologically active agents. researchgate.net Research has shown that compounds with this core structure can exhibit a range of biological activities. ontosight.ai
Historical Context of Azaspirocycle Synthesis
The synthesis of spirocycles, and particularly azaspirocycles, was historically considered a significant challenge due to the difficulty of creating the central quaternary spiro-carbon. tandfonline.com Early methods often lacked efficiency or the ability to control stereochemistry. However, the field has seen substantial progress, moving from classical multi-step reactions to more elegant and efficient modern synthetic strategies.
Key historical and modern developments in the synthesis of azaspirocycles include:
Cycloaddition Reactions : 1,3-dipolar cycloadditions represent a straightforward method for creating five-membered heterocyclic rings as part of a spirocyclic system. researchgate.net
Ring-Closing Metathesis (RCM) : The advent of powerful catalysts, such as those developed by Grubbs, has made RCM a cornerstone for constructing complex ring systems, including nitrogen-containing heterocycles. capes.gov.br
Rearrangement Reactions : The NBS-promoted semipinacol rearrangement has been effectively used to form highly functionalized azaspirocyclic compounds with high diastereoselectivity. acs.org
Catalytic Processes : Modern synthetic chemistry has increasingly relied on catalysis. Rhodium-catalyzed cascade reactions, for instance, have been developed to provide efficient, atom-economic routes to diverse N-heterocyclic frameworks, including azaspiro[5.5]undecanes. researchgate.net Similarly, scandium(III) triflate has emerged as a versatile Lewis acid catalyst for various cyclization reactions. researchgate.net
These advancements have made complex scaffolds like this compound more accessible, enabling further investigation into their properties and potential applications. The evolution of these synthetic methods continues to push the boundaries of molecular design and drug discovery. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-azaspiro[5.5]undec-9-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-2-5-10(6-3-1)7-4-8-11-9-10/h1-2,11H,3-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDQPXDXLMZREX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC=CC2)CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80518310 | |
| Record name | 2-Azaspiro[5.5]undec-8-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80518310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6671-73-4 | |
| Record name | 2-Azaspiro[5.5]undec-8-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80518310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Azaspiro 5.5 Undec 8 Ene and Its Analogs
Retrosynthetic Strategies for the Azaspiro[5.5]undecene Core
Retrosynthetic analysis of the 2-azaspiro[5.5]undecane framework reveals several logical disconnections to simplify the target into more accessible starting materials. A common and intuitive strategy involves the disconnection of the two nitrogen-carbon bonds of the piperidine (B6355638) ring. uni-tuebingen.de This approach suggests that the spirocycle can be assembled late in the synthesis via cyclization of a suitably functionalized cyclohexanone (B45756) or cyclohexane (B81311) precursor.
Another powerful retrosynthetic approach envisions the construction of the spirocyclic system through an iron-mediated reaction. uwindsor.ca This strategy utilizes a tricarbonyliron-complexed cyclohexadienylium cation, which can react with an appropriate amine-containing nucleophile. Subsequent cyclization by nucleophilic substitution of a leaving group on the cyclohexadiene ring provides a versatile route to the 3-azaspiro[5.5]undecane system, a close analog of the target structure. uwindsor.ca This method offers a convergent synthesis where substituents can be pre-installed on the precursor fragments. uwindsor.ca
For the histrionicotoxin (B1235042) family of alkaloids, which share the 1-azaspiro[5.5]undecane core, retrosynthesis often involves a stepwise construction of either the carbocycle or the azacycle from linear starting materials. researchgate.net However, more advanced strategies aim for a direct one-step construction of the spirocyclic skeleton from linear amino ynone substrates via mercuric triflate-catalyzed cycloisomerization. researchgate.net
Classical Cyclization Approaches
Traditional cyclization methods remain a cornerstone for the synthesis of azaspirocyclic frameworks, relying on well-established chemical transformations to form the key ring structures.
Intramolecular Aldol (B89426) Condensations
Intramolecular aldol condensations are a powerful class of reactions for forming cyclic compounds, particularly five- and six-membered rings. organicchemistrytutor.comlumenlearning.comlibretexts.org This reaction involves the self-condensation of a molecule containing two carbonyl functionalities, such as a diketone or dialdehyde, to form a β-hydroxycarbonyl compound which can then dehydrate to a cyclic enone. lumenlearning.compearson.com The feasibility of the cyclization is highly dependent on the stability of the resulting ring, with five- and six-membered rings being strongly favored over strained three- or four-membered rings. organicchemistrytutor.comlibretexts.org
In the context of synthesizing azaspiro[5.5]undecane analogs, an intramolecular aldol-type condensation can be a key step. For instance, in the synthesis of (−)-lepadiformine C, a Parikh-Doering oxidation of a precursor alcohol was followed by an intramolecular aldol condensation under acidic conditions to furnish the tricyclic core. ntu.edu.sg The choice of which α-carbon acts as the nucleophilic enolate and which carbonyl acts as the electrophile determines the size and structure of the resulting ring. libretexts.orgyoutube.com
| Precursor Type | Ring Size Formed | Stability | Product Type |
| 1,4-Diketone | 5-membered | Favorable | Cyclopentenone |
| 1,5-Diketone | 6-membered | Favorable | Cyclohexenone |
| 1,6-Diketone | 7-membered | Favorable | Cycloheptenone |
| 1,3-Diketone | 4-membered | Unfavorable | Cyclobutenone |
Michael Addition-Initiated Cyclizations
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. numberanalytics.commasterorganicchemistry.com This reaction is instrumental in building complex molecular frameworks and can initiate a cascade of reactions leading to cyclization.
A notable application of this strategy is the synthesis of diazapiro[5.5]undecane derivatives through a base-promoted [5+1] double Michael addition. researchgate.net In this approach, a nucleophile like N,N-dimethylbarbituric acid undergoes a conjugate addition to a diarylideneacetone, followed by a second intramolecular Michael addition to form the spirocyclic system. researchgate.net Similarly, the reaction of an acetyl lactone with methyl vinyl ketone can produce a spiroannulation precursor, which can then undergo cyclization. thieme-connect.com
A more complex cascade involving a conjugate addition was used to construct the azaspiro[5.5]undecane system for the synthesis of a perhydrohistrionicotoxin (B1200193) derivative. nih.gov The reaction of a cyclohexanone oxime with 2,3-bis(phenylsulfonyl)-1,3-butadiene (B14421616) initiated a conjugate addition, which was followed by an intramolecular dipolar cycloaddition to form a bicyclic isoxazolidine (B1194047). Reductive cleavage of this intermediate then yielded the desired azaspiro[5.5]undecane core. nih.gov This tandem approach demonstrates the power of Michael additions to trigger stereocontrolled cyclizations for the synthesis of complex alkaloids. nih.gov
| Nucleophile (Michael Donor) | Acceptor | Catalyst/Conditions | Resulting Core |
| N,N-Dimethylbarbituric Acid | Diarylideneacetone | Diethylamine | 2,4-Diazaspiro[5.5]undecane |
| Cyclohexanone Oxime | 2,3-bis(phenylsulfonyl)-1,3-butadiene | N/A (Tandem reaction) | Azaspiro[5.5]undecane |
| Ethyl 2-cyclohexanone carboxylate | Acrylonitrile | Base | 2-Azaspiro[5.5]undecane precursor |
Catalytic Approaches
Modern synthetic chemistry increasingly relies on transition metal catalysis to achieve high efficiency, selectivity, and atom economy. Several catalytic methods have been successfully applied to the synthesis of the 2-azaspiro[5.5]undecene core and its analogs.
Rhodium-Catalyzed Cyclizations
Rhodium catalysts are particularly versatile for intramolecular hydroacylation and other cyclization reactions. scholaris.canih.gov Cationic rhodium(I) complexes, for example, can catalyze the intramolecular hydroacylation of alkynals to produce α-alkylidenecycloalkanones. nih.gov These reactions often proceed with high stereoselectivity, yielding a single olefin isomer. nih.gov
The scope of rhodium catalysis extends to cascade reactions, where multiple transformations occur in a single pot. A cationic Rh(I)/dppf complex has been shown to catalyze an olefin isomerization/allyl Claisen rearrangement/intramolecular hydroacylation cascade to produce substituted cyclopentanones. organic-chemistry.org While this example yields five-membered rings, the principle can be extended to the synthesis of spirocyclic systems. organic-chemistry.org Rhodium-catalyzed cyclizations have also been applied to the total synthesis of natural products like vasicoline and (-)-curcumol, demonstrating the power of this approach in constructing complex heterocyclic and tricyclic systems. nih.govrsc.org
| Catalyst System | Reaction Type | Substrate | Product Type |
| Cationic Rh(I)/BINAP | Intramolecular Hydroacylation | 5- and 6-Alkynals | α-Alkylidenecycloalkanones |
| Cationic Rh(I)/dppf | Cascade Reaction | Di(allyl) ethers | Substituted Cyclopentanones |
| Rh(I)/PCy3/HCl | Inter/Intramolecular Coupling | Alkene-tethered 3,4-dihydroquinazolines | Fused Quinazolines |
Titanium(IV) Chloride-Catalyzed Diels-Alder Reactions
The Diels-Alder reaction is a powerful pericyclic reaction for the formation of six-membered rings. When a nitrogen atom is part of the dienophile, the reaction is known as an aza-Diels-Alder reaction, providing a direct route to nitrogen-containing heterocycles. wikipedia.org The use of Lewis acids, such as titanium(IV) chloride, can significantly catalyze these reactions and control their stereoselectivity. wikipedia.org
While specific examples for the direct synthesis of 2-azaspiro[5.5]undec-8-ene using a TiCl4-catalyzed Diels-Alder reaction are not prevalent in the searched literature, the general methodology is well-established for constructing similar cyclic systems. For instance, Ti(IV) catalysts have been used in aqueous Diels-Alder reactions, which is a significant step towards environmentally benign synthesis. mdpi.com Chiral Lewis acids have been developed for catalytic, enantioselective aza-Diels-Alder reactions of imines with various dienes, yielding optically active nonproteinogenic α-amino acids and their derivatives, which are precursors to complex nitrogen heterocycles. nih.gov The reaction of imines with dienes in the presence of Lewis acids can produce tetrahydroquinoline derivatives, which are structurally related to the target spirocycle. tandfonline.comnih.gov This indicates the high potential of Lewis acid-catalyzed aza-Diels-Alder reactions for the stereocontrolled synthesis of the 2-azaspiro[5.5]undecene core.
Palladium-Catalyzed Reactions
Palladium catalysis offers powerful tools for carbon-carbon and carbon-heteroatom bond formation, which have been applied to the synthesis of spirocyclic systems. diva-portal.org The Mizoroki-Heck reaction, in particular, has been utilized for spirocyclization. diva-portal.org This reaction typically involves the oxidative addition of an aryl or vinyl halide to a Pd(0) complex, followed by insertion of an alkene and subsequent reductive elimination to form the product and regenerate the catalyst. diva-portal.org For the synthesis of 2-azaspiro[5.5]undecane systems, this can be envisioned through an intramolecular Heck reaction where a nitrogen-containing tether with a terminal alkene cyclizes onto an aryl or vinyl halide. The precursors for such reactions can be synthesized by coupling appropriate halogenated anilines or phenols with functionalized cyclic intermediates. diva-portal.org
Another approach involves the use of tricarbonylcyclohexadienyliumiron complexes. acs.org Nitrile addition to these dienylium-Fe(CO)₃ complexes can be achieved with high regio- and stereoselectivity, providing a pathway to prepare 1-oxo- and 3-oxo-2-azaspiro[5.5]undecane ring systems. acs.org These keto-functionalized spirocycles can then serve as versatile intermediates for further elaboration into various analogs, including the target this compound.
Table 1: Palladium-Catalyzed Mizoroki-Heck Spirocyclization
| Reaction Type | Precursor Example | Catalyst System | Key Transformation | Product Class | Ref. |
|---|---|---|---|---|---|
| Intramolecular Heck Reaction | N-(2-iodophenyl) tethered cyclohexenyl amine | Pd(OAc)₂ / Phosphine ligand | C-C bond formation via spirocyclization | Spirooxindoles (analog precursor) | diva-portal.org |
| Nitrile Addition to Iron Complex | Tricarbonylcyclohexadienyliumiron perchlorate (B79767) salt | N/A (Stoichiometric) | Regio- and stereoselective nitrile addition | 1-Oxo-2-azaspiro[5.5]undecane | acs.org |
Cascade and Domino Reactions
Cascade and domino reactions are highly efficient processes that allow for the formation of multiple bonds in a single synthetic operation from simple starting materials, rapidly increasing molecular complexity. mdpi.comresearchgate.net These strategies are particularly valuable for constructing complex architectures like spirocycles.
A powerful and stereocontrolled method for synthesizing the azaspiro[5.5]undecane core involves a tandem conjugate addition/dipolar cycloaddition cascade. nih.gov This process is initiated by the reaction of a cyclohexanone oxime derivative with a suitable Michael acceptor, such as 2,3-bis(phenylsulfonyl)-1,3-butadiene. nih.gov The conjugate addition of the oxime to the diene generates a transient nitrone intermediate. nih.gov This nitrone then undergoes a subsequent intramolecular [3+2] dipolar cycloaddition to furnish a bicyclic isoxazolidine cycloadduct with high yield and stereoselectivity. nih.gov The final azaspiro[5.5]undecane skeleton is revealed following the reductive cleavage of the nitrogen-oxygen bond in the cycloadduct, for example, using sodium amalgam (Na/Hg). nih.gov This methodology was successfully applied in a formal total synthesis of (±)-perhydrohistrionicotoxin, a natural product featuring the 1-azaspiro[5.5]undecane skeleton, demonstrating the robustness of this approach for building related spirocyclic systems. nih.gov
Table 2: Conjugate Addition/Dipolar Cycloaddition Cascade
| Reactant 1 | Reactant 2 | Key Intermediate | Key Transformation | Product | Ref. |
|---|---|---|---|---|---|
| 2-Butyl-3-(methoxymethoxy)cyclohexanone oxime | 2,3-Bis(phenylsulfonyl)-1,3-butadiene | Transient Nitrone | Intramolecular [3+2] cycloaddition | Bicyclic Isoxazolidine | nih.gov |
| Bicyclic Isoxazolidine | 5% Na/Hg | N/A | Reductive N-O bond cleavage | Azaspiro[5.5]undecane derivative | nih.gov |
A versatile and widely used strategy for the synthesis of nitrogen-containing spirocycles is the sequence of aminoallylation followed by ring-closing metathesis (RCM). doi.orgresearchgate.net This approach begins with the conversion of a cyclic ketone, such as cyclohexanone, into an imine, which is then subjected to nucleophilic allylation (e.g., using an allyl Grignard reagent) to produce a homoallylamine. doi.org The resulting secondary amine is subsequently alkylated with a diene partner, such as 2-bromomethylacrylate, to install the second olefin required for metathesis. doi.org
The crucial ring-closing step is accomplished using a ruthenium catalyst, typically a Grubbs second-generation catalyst. doi.org For basic amine substrates, protonation with an acid like p-toluenesulfonic acid (p-TsOH) is often necessary for the RCM reaction to proceed efficiently. doi.org This sequence yields highly functionalized tetrahydropyridine (B1245486) derivatives spiro-fused to another ring. doi.org The resulting α,β-unsaturated ester functionality can be further manipulated, for instance, through degradation to a ketone via a Curtius rearrangement, highlighting the synthetic utility of the products as scaffolds for library generation. doi.org
Table 3: Aminoallylation/RCM for Spirocycle Synthesis
| Step | Starting Material | Reagents | Intermediate/Product | Yield | Ref. |
|---|---|---|---|---|---|
| 1. Imination | Cyclohexanone, Benzylamine | Ti(OiPr)₄ | Benzylimine 1 | - | doi.org |
| 2. Aminoallylation | Imine 1 | Allylmagnesium bromide | Homoallylamine 2 | 65% | doi.org |
| 3. Alkylation | Amine 2 | 2-Bromomethylacrylate, K₂CO₃ | Diene Substrate 4 | - | doi.org |
| 4. RCM | Diene 4 | Grubbs 2nd Gen. Catalyst, p-TsOH | Spirocycle 5 | 80% | doi.org |
Radical cyclizations provide a powerful means to construct cyclic and polycyclic systems, including spirocycles, often under mild conditions. nih.govresearchgate.net Domino radical bicyclization has been successfully employed to create azaspiro skeletons. acs.org A typical approach involves generating an aryl radical from an aryl halide precursor (e.g., using Bu₃SnH and AIBN as an initiator). acs.org This radical can undergo an intramolecular 5-exo-trig cyclization onto a tethered imine function to produce an alkoxyaminyl radical. acs.org This second radical intermediate is then trapped intramolecularly by a suitably positioned alkene, completing the bicyclization and forming the spirocyclic core in a single, fluid operation. acs.org
While this specific domino process was demonstrated for 1-azaspiro[4.4]nonane systems, the underlying principles are applicable to the synthesis of 2-azaspiro[5.5]undecane analogs. acs.org The key is the strategic placement of the radical precursor, the radical acceptor moieties (imine and alkene), and the tether connecting them to favor the desired cyclization cascade. More recently, organic photoredox catalysis has emerged as a milder, metal-free alternative to tin-based methods for generating the initial aryl radical, further expanding the utility of this approach for constructing complex spiropiperidines. nih.gov
Table 4: Tandem Radical Cyclization for Spiro-Lactam Synthesis
| Substrate | Radical Initiator/Mediator | Key Steps | Product Type | Yield | Ref. |
|---|---|---|---|---|---|
| Iodoaryl allyl azide | TTMSS, AIBN, CO (80 atm) | Aryl radical cyclization, Carbonylation, Spirocyclization | 4,4-Spirocyclic γ-lactam | 62% | beilstein-journals.org |
| Aryl halide with tethered olefin | Organic photoredox catalyst (3DPAFIPN), Hünig's base | SET to form aryl radical, exo-cyclization, HAT | Spiropiperidine | 51-94% | nih.gov |
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, are exceptionally efficient for building molecular diversity. nih.gov Such strategies have been applied to the synthesis of azaspiro[5.5]undecane derivatives. For instance, a three-component domino [2+2+2] cycloaddition reaction has been reported for the construction of polyfunctionalized 2,4-dioxa-8-azaspiro[5.5]undec-9-enes. acs.org This reaction, involving α,β-unsaturated N-arylaldimines, dialkyl but-2-ynedioates, and 2-arylidene Meldrum acids, proceeds through a sequence of nucleophilic addition, Michael addition, and annulation to afford the spirocyclic products with high diastereoselectivity. acs.org
Similarly, four-component reactions have been developed for the synthesis of pyridin-2(1H)-one derivatives bearing a spiro[5.5]undecane core. mdpi.com These one-pot procedures, often promoted by ultrasound irradiation, combine a cyclic ketone, malononitrile, an aldehyde, and an amine source to rapidly assemble complex spiroheterocycles. mdpi.comnih.gov The efficiency, operational simplicity, and atom economy of MCRs make them highly attractive for generating libraries of novel azaspiro[5.5]undecene analogs for chemical biology and drug discovery.
Table 5: Multicomponent Synthesis of Azaspiro[5.5]undecane Analogs
| Reaction Type | Components | Key Features | Product Class | Ref. |
|---|---|---|---|---|
| Domino [2+2+2] Cycloaddition | α,β-Unsaturated N-arylaldimine, Dialkyl but-2-ynedioate, 2-Arylidene Meldrum acid | High diastereoselectivity, room temperature | 2,4-Dioxa-8-azaspiro[5.5]undec-9-enes | acs.org |
| Four-Component Reaction | Cyclic ketone, Malononitrile, Aldehyde, Ammonium acetate (B1210297) | Ultrasound promotion, one-pot synthesis | 2,3-Diamino-4-oxo-3-azaspiro[5.5]undec-1-ene derivatives | mdpi.com |
Radical Bicyclization Approaches
Biocatalytic Approaches in Azaspiro[5.5]undecene Synthesis
Biocatalysis is emerging as a powerful and sustainable strategy for asymmetric synthesis. The application of engineered enzymes to the synthesis of complex chiral molecules offers significant advantages, including high stereoselectivity and operation under mild, environmentally benign conditions. Recently, a stereodivergent carbene transferase platform has been developed for the cyclopropanation of unsaturated exocyclic N-heterocycles, yielding structurally diverse azaspiro[2.y]alkanes with excellent diastereo- and enantioselectivity. chemrxiv.org
This platform utilizes engineered protoglobin-based enzymes that can be used as lyophilized E. coli lysate, operating on a gram scale in a fully aqueous environment without organic co-solvents. chemrxiv.org By identifying key mutations, researchers were able to evolve enzymes capable of forming all possible stereoisomers of the target azaspiro[2.y]alkanes. chemrxiv.org While this work focused on smaller spiro-ring systems, it establishes a compelling proof-of-concept. This enzymatic platform is envisioned as a starting point for the selective synthesis of a wide range of azaspiro-alkane stereoisomers. chemrxiv.org Its future application, through either substrate engineering or further enzyme evolution, could provide a novel and highly selective biocatalytic route to chiral 2-azaspiro[5.5]undecene derivatives, a goal that remains challenging for traditional chemical catalysis.
Table 6: Enzymatic Platform for Azaspiroalkane Synthesis
| Catalyst Type | Reaction | Substrate Class | Key Advantage | Potential Application | Ref. |
|---|---|---|---|---|---|
| Engineered Protoglobin-based Carbene Transferase | Cyclopropanation | Unsaturated exocyclic N-heterocycles | High stereodivergence (access to all stereoisomers), aqueous conditions, scalable | Selective synthesis of chiral azaspiro[5.5]undecenes | chemrxiv.org |
Advanced Synthetic Protocols
Stereocontrolled Approaches from Chiral Precursors (e.g., D-glucose)
The enantioselective synthesis of azaspiro[5.5]undecane systems can be effectively achieved by utilizing the inherent chirality of readily available natural products, a strategy known as chiral pool synthesis. numberanalytics.com D-glucose, an inexpensive and abundant carbohydrate, serves as an excellent chiral starting material for constructing complex, stereochemically defined molecules. clockss.org
A notable strategy for the synthesis of the related 1-azaspiro[5.5]undecane ring system, which shares the core spirocyclic framework, begins with D-glucose. clockss.org This approach leverages the defined stereocenters of the carbohydrate to build the target molecule through a sequence of controlled chemical transformations. The synthesis plan often involves converting the sugar into a piperidine ring, which constitutes one of the rings of the spirocycle, followed by the formation of the second ring. clockss.org
One such synthesis commenced by transforming D-glucose into a key piperidine derivative over several steps. clockss.org This intermediate was then subjected to a Ring-Closing Metathesis (RCM) reaction, a powerful tool for forming cyclic structures, to construct the second ring and establish the spirocyclic core. clockss.orgacs.org This method highlights a stereocontrolled approach where the chirality of the final product is directly derived from the starting carbohydrate. clockss.org
Another advanced method for achieving stereocontrol in the synthesis of the azaspiro[5.5]undecane skeleton involves a conjugate addition/dipolar cycloaddition cascade. nih.gov This process can create the spirocycle in a highly stereoselective manner, where the stereochemistry is controlled by factors such as A(1,3)-strain during the key conjugate addition step, leading to a preferred axial attack by the nucleophile. nih.gov While not originating from D-glucose, this demonstrates another powerful tactic for controlling the three-dimensional structure of the azaspiro[5.5]undecane system.
The table below summarizes a synthetic sequence starting from a chiral precursor to an azaspiro[5.5]undecane system, illustrating the multi-step nature of such stereocontrolled syntheses.
| Step | Reaction | Key Reagents/Conditions | Purpose | Reference |
|---|---|---|---|---|
| 1 | Protection and Modification of D-glucose | Various (e.g., Benzyl bromide, H2SO4/Methanol) | To create a suitable intermediate for cyclization. | clockss.org |
| 2 | Cyclization to form Piperidine Ring | 1st Gen. Grubbs' Catalyst (for RCM), then H2/Pd-C | Formation of the first heterocyclic ring of the spiro-system. | clockss.org |
| 3 | Spirocyclization | Multi-step sequence including organometallic addition and a second RCM | Construction of the second ring to form the azaspiro[5.5]undecane core. | clockss.org |
| 4 | Final Elaboration | Deprotection and functional group manipulation | To yield the final target alkaloid skeleton. | clockss.org |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, increasing product yields, and improving reaction efficiency, often under solvent-free or reduced solvent conditions. bohrium.comfrontiersin.org This technology is particularly beneficial for the synthesis of heterocyclic compounds, including azaspiro systems. nih.govmdpi.comistanbul.edu.tr
The application of microwave irradiation can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. frontiersin.orgmdpi.com For instance, in the synthesis of spiro-derivatives analogous to the azaspiro[5.5]undecane framework, reactions that required 4-5 hours under conventional reflux conditions were completed in just 15 minutes using microwave heating, with yields nearly doubling. mdpi.com Similarly, the synthesis of 2-(Arylidene)-1-thia-4-azaspiro[4.5]decan-3-ones via a Knoevenagel condensation was effectively achieved using microwave irradiation. researchgate.net
This enhancement is attributed to the efficient and uniform heating of the reaction mixture by microwaves, which can lead to higher reaction temperatures and pressures (in a sealed vessel), thus accelerating the reaction. bohrium.comfoliamedica.bg The synthesis of various azaspirocycles has been successfully demonstrated using microwave-assisted multicomponent reactions, which combine several reactants in a single step to form complex products, further enhancing the efficiency of the synthetic process. bohrium.comnih.gov
The following table compares conventional and microwave-assisted methods for the synthesis of related spirocyclic systems, highlighting the typical improvements in reaction time and yield.
| Compound Type | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Spiro[benzimidazole-2,4'-isoquinoline]dione | Conventional (Reflux) | 5 h | 42% | mdpi.com |
| Microwave (140°C) | 15 min | 81% | mdpi.com | |
| Spiro[pyrimidine-5,2'-benzothiazoline] | Conventional (Reflux) | 4 h | 59% | mdpi.com |
| Microwave (140°C) | 15 min | 86% | mdpi.com | |
| Prenylated Chalcones (Heterocycle Precursors) | Conventional (Reflux) | 12-48 h | Lower Yields | frontiersin.org |
| Microwave | 1-4 min | Higher Yields | frontiersin.org |
Green Chemistry Principles in Azaspiro Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bohrium.com In the synthesis of azaspiro compounds, these principles are being increasingly adopted through various strategies, including the use of eco-friendly solvents, alternative energy sources, and catalyst-free or organocatalytic methods. bohrium.comrsc.orgtandfonline.com
Key Green Chemistry Approaches in Azaspiro Synthesis:
Use of Aqueous Media: Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. mdpi.com Multicomponent domino reactions for the synthesis of complex spiroheterocycles have been successfully carried out in an aqueous medium, often facilitated by a catalyst like sulfamic acid. rsc.org
Ultrasonic Irradiation: Sonication provides an alternative energy source that can promote reactions with high efficiency, often leading to shorter reaction times and high yields under mild conditions. tandfonline.comrsc.org The synthesis of various spiroindole derivatives has been achieved using ultrasound in the presence of eco-friendly organocatalysts. tandfonline.com
Catalyst-Free and Organocatalytic Reactions: Eliminating the need for often toxic and expensive metal catalysts is a core goal of green chemistry. One-pot, three-component syntheses of azaspiro derivatives have been developed that proceed efficiently in the absence of any catalyst, offering benefits in terms of cost, ease of purification, and environmental impact. nih.gov Organocatalysts, which are small organic molecules, provide a metal-free alternative for promoting complex reactions. tandfonline.com
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. This approach adheres to the principles of atom and step economy, reducing waste and energy consumption. rsc.orgnih.gov
The table below outlines various green synthetic protocols that have been applied to the synthesis of spiro-heterocycles.
| Green Principle/Method | Specific Example/Catalyst | Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| Multicomponent Domino Reaction | Sulfamic acid | Aqueous Medium | Environmentally benign, convenient, efficient. | rsc.org |
| Ultrasonic Irradiation | Organocatalysts (e.g., Thiamin hydrochloride) | Ethanol/Water | Short reaction times, high yields, simple work-up. | tandfonline.com |
| Catalyst-Free Multicomponent Reaction | N/A | Toluene | Step-, time-, and cost-effective; straightforward procedure. | nih.gov |
| Use of Ionic Liquids | Brønsted acidic ionic liquids | Ionic Liquid (as solvent and catalyst) | Catalyst recyclability, ease of product separation. | rsc.org |
| Organo-nanocatalysis with Ultrasonication | Magnetic Fe2O3@SiO2-Thiamine HCl | Not specified | Efficient, economical, reusable magnetic catalyst. | rsc.org |
Stereochemical Aspects in 2 Azaspiro 5.5 Undec 8 Ene Synthesis
Diastereoselective Synthesis of Azaspiro[5.5]undecene Derivatives
The diastereoselective synthesis of 2-azaspiro[5.5]undecene derivatives often involves intricate reaction cascades that yield specific stereoisomers. One notable approach is a tandem conjugate addition/dipolar cycloaddition cascade. nih.gov This method has been successfully employed in the synthesis of azaspiro[5.5]undecane, a precursor to the natural product perhydrohistrionicotoxin (B1200193). nih.gov The reaction of a cyclohexanone (B45756) oxime derivative with a diene initiates a sequence leading to a bicyclic isoxazolidine (B1194047). nih.gov Subsequent reductive cleavage of the nitrogen-oxygen bond furnishes the desired azaspiro[5.5]undecane skeleton. nih.gov
Another powerful strategy for constructing polyfunctionalized azaspiro[5.5]undec-9-enes is a domino [2+2+2] cycloaddition reaction. acs.orgnih.gov This three-component reaction of α,β-unsaturated N-arylaldimines, dialkyl but-2-ynedioates, and 2-arylidene Meldrum's acids or 2-arylidene-N,N′-dimethylbarbituric acids proceeds with high diastereoselectivity to afford cis/trans-isomeric spirocompounds. acs.orgnih.gov The stereochemistry of the resulting products has been extensively elucidated through single-crystal X-ray structure determination. acs.orgnih.gov
Furthermore, the base-promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diarylidene acetones represents another efficient method for the stereoselective synthesis of diazaspiro[5.5]undecane derivatives. researchgate.net This protocol is capable of producing these complex structures in excellent yields. researchgate.net X-ray crystallographic studies have revealed that the cyclohexanone unit of the resulting spirocycles typically adopts a chair conformation. researchgate.net
| Reaction Type | Key Reagents | Product | Stereoselectivity | Reference |
| Conjugate Addition/Dipolar Cycloaddition | Cyclohexanone oxime derivative, diene | Azaspiro[5.5]undecane | High | nih.gov |
| Domino [2+2+2] Cycloaddition | N-arylaldimines, dialkyl but-2-ynedioates, 2-arylidene Meldrum's acids | Polyfunctionalized 2,4-Dioxa-8-azaspiro[5.5]undec-9-enes | High (cis/trans isomers) | acs.orgnih.gov |
| [5+1] Double Michael Addition | N,N-dimethylbarbituric acid, diarylidene acetones | 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones | High | researchgate.net |
Enantioselective Methodologies for Azaspiro[5.5]undec-8-ene
Achieving enantioselectivity in the synthesis of the 2-azaspiro[5.5]undec-8-ene core is a significant challenge, often addressed through asymmetric catalysis. An efficient method for the asymmetric construction of the 1-oxo-2-azaspiro[5.5]undec-8-ene system involves an intermolecular Diels-Alder reaction. thieme-connect.comthieme-connect.com This reaction, catalyzed by a (-)-siam·Cu(SbF6)2 complex, demonstrates high exo- and enantioselectivities. thieme-connect.comthieme-connect.com The use of a chiral catalyst ensures the formation of a specific enantiomer of the spirocyclic product.
The development of enantioselective routes to functionalized oxacycles has also provided valuable insights. mun.ca Methodologies employing ephedrine-derived morpholine-diones as chiral auxiliaries have been successful in the asymmetric synthesis of various cyclic systems. mun.ca While not directly applied to this compound in the provided context, these strategies, which often involve key steps like hemiacetal allylation and ring-closing metathesis, highlight the potential for auxiliary-controlled enantioselective syntheses of related spirocyclic structures. mun.ca
| Methodology | Catalyst/Auxiliary | Key Reaction | Enantioselectivity | Reference |
| Asymmetric Intermolecular Diels-Alder | (-)-siam·Cu(SbF6)2 complex | Diels-Alder Reaction | High (>99% ee) | thieme-connect.comthieme-connect.com |
Control of Spirocenter Chirality
The defining structural feature of the this compound framework is the spirocenter, a quaternary carbon atom that is part of both rings. Establishing the correct absolute configuration at this stereocenter is a critical aspect of the total synthesis of natural products containing this motif.
In asymmetric Diels-Alder reactions, the chirality of the catalyst directly influences the formation of the spirocenter. thieme-connect.comthieme-connect.com The chiral environment created by the catalyst dictates the approach of the diene to the dienophile, leading to the preferential formation of one enantiomer of the spirocyclic product. The high enantiomeric excesses achieved in these reactions underscore the effectiveness of this method in controlling the spirocenter's chirality.
Influence of A(1,3)-Strain on Stereoselectivity
A(1,3)-strain, also known as allylic 1,3-strain, plays a crucial role in dictating the stereochemical outcome of reactions involving the synthesis of 2-azaspiro[5.5]undecene derivatives. This type of strain arises from the steric interaction between a substituent on a double bond and a substituent on an adjacent allylic carbon atom.
In the diastereoselective synthesis of azaspiro[5.5]undecane derivatives via conjugate addition, A(1,3)-strain within the planar vinylogous amide is a dominant factor in controlling the stereochemistry. nih.gov The conformational preferences of the molecule, which are adopted to minimize this strain, can create a situation where one face of the reactive intermediate is more accessible to the incoming nucleophile. wpmucdn.com This leads to a stereoelectronically preferred axial attack by the organocuprate at the β-position, resulting in the observed high diastereoselectivity. nih.gov The minimization of A(1,3) strain can effectively differentiate the diastereotopic faces of prochiral π-bonds, thereby directing the stereochemical course of the reaction. wpmucdn.com
The influence of A(1,3)-strain is a powerful tool for achieving stereocontrol in the synthesis of complex cyclic systems. By understanding and exploiting these steric interactions, chemists can design synthetic routes that favor the formation of the desired stereoisomer with high selectivity.
Reactivity and Chemical Transformations of 2 Azaspiro 5.5 Undec 8 Ene Systems
Functional Group Interconversions on the Azaspiro[5.5]undecene Core
The inherent functionalities of the 2-azaspiro[5.5]undec-8-ene core can be readily modified through various chemical reactions, enabling the synthesis of a wide array of derivatives.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a cornerstone for functionalizing the this compound skeleton. These reactions can occur at different positions depending on the specific derivative and reaction conditions. For instance, derivatives such as 9-(3-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene can undergo nucleophilic substitution on the chlorophenyl group, providing a pathway to introduce diverse functional groups. evitachem.com Similarly, other derivatives can undergo substitution reactions to replace existing functional groups, allowing for the synthesis of a variety of new compounds. smolecule.com
A common transformation involves the acylation of the secondary amine in the this compound ring. For example, the reaction of this compound with benzoyl chloride or 4-fluorobenzoyl chloride in the presence of a base like sodium bicarbonate leads to the corresponding N-acylated products in high yields. oup.com
Table 1: Examples of Nucleophilic Substitution Reactions
| Reactant | Reagent | Product | Yield |
|---|---|---|---|
| This compound | Benzoyl chloride/NaHCO₃ | (±)-N-Benzoyl-2-azaspiro[5.5]undec-8-ene | 97% oup.com |
Reduction Reactions
The double bond and other functional groups within the this compound system can be targeted by reduction reactions. The azaspiro moiety itself can be reduced using powerful reducing agents like lithium aluminum hydride. evitachem.comsmolecule.com This transformation can alter the biological properties of the resulting molecule. evitachem.com For instance, tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylate can be reduced with agents like lithium aluminum hydride or sodium borohydride (B1222165) to form reduced products.
Hydrolysis Reactions
Hydrolysis is a key reaction for deprotection or modification of functional groups in this compound derivatives. For example, in the synthesis of certain complex molecules, an acetate (B1210297) group can be hydrolyzed to reveal a hydroxyl group, which then participates in subsequent cyclization reactions. whiterose.ac.uk The stability of protecting groups, such as the Boc group on the nitrogen atom, is an important consideration during hydrolysis and other reactions, as it can be cleaved under strongly acidic conditions.
Reactions Involving Unsaturated Moieties
The cyclohexene (B86901) ring of the this compound system provides a site for various addition reactions, enabling the construction of more complex molecular architectures.
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for building polycyclic systems. The double bond in this compound derivatives can act as a dienophile in Diels-Alder reactions. Asymmetric Diels-Alder reactions have been successfully employed to construct the 1-oxo-2-azaspiro[5.5]undec-8-ene system with high stereoselectivity, a key step in the synthesis of marine toxins like gymnodimine. thieme-connect.com These reactions often utilize chiral catalysts to control the stereochemical outcome. thieme-connect.com
In a different approach, domino [2+2+2] cycloaddition reactions have been used to construct polyfunctionalized 2,4-dioxa-8-azaspiro[5.5]undec-9-enes and 2,4,8-triazaspiro[5.5]undec-9-enes. acs.org This process involves a sequence of nucleophilic addition, Michael addition, and annulation. acs.org
Table 2: Examples of Cycloaddition Reactions
| Reaction Type | Dienophile/Substrate | Diene/Reagent | Product | Key Features |
|---|---|---|---|---|
| Asymmetric Diels-Alder | α-Methylene lactam | Isoprene | 1-Oxo-2-azaspiro[5.5]undec-8-ene derivative | High exo- and enantioselectivities thieme-connect.com |
Conjugate Addition Reactions
Conjugate addition, or Michael addition, is another important reaction involving the α,β-unsaturated system within this compound derivatives. libretexts.org This reaction involves the addition of a nucleophile to the β-carbon of the conjugated system. libretexts.org A stereoselective approach to the azaspiro[5.5]undecane ring system has been developed using a conjugate addition/dipolar cycloaddition cascade. chemchart.com This methodology has been applied to the total synthesis of complex natural products. chemchart.com
The synthesis of 2,3-diamino-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile derivatives has been achieved through a one-pot, four-component reaction under ultrasound irradiation, which likely involves conjugate addition steps. mdpi.com
Mechanistic Investigations of Azaspiro[5.5]undecene Transformations
The transformations of this compound and related azaspirocyclic systems often proceed through complex, multi-step mechanisms involving key intermediates and transition states. Understanding these pathways is crucial for controlling reaction outcomes and designing new synthetic methodologies.
A notable transformation involves the cooperative catalytic Prins cyclization for constructing azaspiro[5.5]undec-2-ene frameworks. researchgate.net In this process, homoallylic alcohols with a tethered N-propargyl group react with aldehydes. researchgate.net Mechanistic proposals suggest that the reaction is initiated by the activation of the aldehyde by a Lewis acid, followed by nucleophilic attack from the homoallylic alcohol to form an oxocarbenium ion. This intermediate then undergoes a Prins-type cyclization. The subsequent steps involve the participation of the alkyne, promoted by a gold or silver co-catalyst, leading to the final spirocyclic product. researchgate.net
Another well-studied transformation is the conjugate addition/dipolar cycloaddition cascade used in the synthesis of azaspiro[5.5]undecane derivatives. nih.gov This reaction begins with the conjugate addition of an oxime to a dienyl sulfone, which generates a transient nitrone intermediate. nih.gov This nitrone then undergoes an intramolecular [3+2] dipolar cycloaddition to form a bicyclic isoxazolidine (B1194047). nih.gov Subsequent reductive cleavage of the N-O bond yields the desired azaspiro[5.5]undecane core. nih.gov Computational studies could further elucidate the energetics of the transition states involved in the cycloaddition step, providing insight into the observed stereoselectivity.
The aza-Prins reaction provides another route to azaspirocyclic systems, specifically tricyclic benzazocines from vinyltetrahydroquinolines and aldehydes. acs.org The proposed mechanism involves the formation of an iminium ion intermediate from the reaction of the vinyltetrahydroquinoline with an aldehyde in the presence of an acid catalyst. acs.org This is followed by an intramolecular cyclization to form a carbocation, which is then trapped by a nucleophile to yield the final product. acs.org The stereochemistry of the product is often controlled by the steric hindrance of the bicyclic system, favoring the approach of the nucleophile from the less hindered face. acs.org
Furthermore, radical C-H functionalization reactions of azaspirocycles have been investigated. researchgate.net These reactions, often initiated by photoredox catalysis, involve a hydrogen atom transfer (HAT) step. researchgate.net The selectivity of this process is governed by both thermodynamic and polar effects. researchgate.net While there is a thermodynamic preference for abstracting the weakest C-H bond, polar effects can override this, favoring abstraction from electron-rich C-H bonds. researchgate.net Stereoelectronic effects also play a significant role in determining the reactivity of C-H bonds in amines and amides within the azaspirocyclic framework. researchgate.net
Table 1: Key Mechanistic Data for Azaspiro[5.5]undecene Transformations
| Transformation | Key Intermediate(s) | Proposed Mechanism | Influencing Factors |
| Prins Cyclization | Oxocarbenium ion | Cooperative Catalysis, Prins-type cyclization | Lewis acid, co-catalyst |
| Conjugate Addition/Dipolar Cycloaddition | Nitrone | Cascade reaction, [3+2] cycloaddition | Substrate stereochemistry |
| Aza-Prins Reaction | Iminium ion, carbocation | Iminium ion formation, intramolecular cyclization | Acid catalyst, steric hindrance |
| Radical C-H Functionalization | Radical species | Hydrogen Atom Transfer (HAT) | Polar effects, stereoelectronic effects |
Regioselectivity in Azaspiro[5.5]undecene Reactions
Regioselectivity, the preference for a reaction to occur at one specific site over another, is a critical aspect of the chemistry of this compound and its derivatives. numberanalytics.comnumberanalytics.com The regiochemical outcome of reactions involving these systems is influenced by a combination of steric effects, electronic effects, and reaction conditions. numberanalytics.com
In the synthesis of spiro-2-aminopyrimidinone derivatives from cyclic ketones, a notable example of regioselectivity is observed. e-journals.in The reaction involves a multicomponent condensation where an intermediate possesses two potentially reactive centers: a nitrile (-CN) and an ester (-COOR) group. e-journals.in The cyclization reaction proceeds with high regioselectivity, exclusively forming the spiro-2-aminopyrimidinones-5-carbonitrile, as confirmed by spectral analysis. e-journals.in This outcome suggests that the nucleophilic attack preferentially occurs at the ester carbonyl, leading to the observed regioisomer.
The regioselectivity of cycloaddition reactions is also a key consideration. In 1,3-dipolar cycloadditions of nitrones to alkylidenecyclopropanes, the formation of regioisomeric products is possible when the methylene (B1212753) cyclopropyl (B3062369) moiety is substituted. thieme-connect.com The electronic nature of the substituents on both the nitrone and the dipolarophile dictates the preferred orientation of the addition.
In elimination reactions involving azaspiro[5.5]undecene systems, the regioselectivity is often governed by the stability of the resulting alkene product, as predicted by Zaitsev's rule. numberanalytics.com However, steric factors, such as the bulkiness of the leaving group or the base used, can lead to the formation of the less substituted (Hofmann) product. youtube.com
The influence of reaction conditions on regioselectivity is also significant. numberanalytics.com For instance, the choice of solvent can alter the stability of transition states, thereby favoring one reaction pathway over another. numberanalytics.comyoutube.com Temperature can also play a crucial role, with higher temperatures often favoring the thermodynamically more stable product. numberanalytics.com In some cases, the use of specific catalysts can dramatically alter the regioselectivity of a reaction. youtube.com
Table 2: Factors Influencing Regioselectivity in Azaspiro[5.5]undecene Reactions
| Reaction Type | Influencing Factors | Predominant Regioisomer |
| Multicomponent Condensation | Electronic effects of functional groups | Spiro-2-aminopyrimidinones-5-carbonitrile e-journals.in |
| 1,3-Dipolar Cycloaddition | Substituent electronic effects | Dependent on reactants thieme-connect.com |
| Elimination Reactions | Alkene stability, steric hindrance | Zaitsev or Hofmann product numberanalytics.comyoutube.com |
| General Reactions | Solvent polarity, temperature, catalysts | Varies with conditions numberanalytics.comyoutube.com |
Structural and Conformational Analysis of Azaspiro 5.5 Undecene Derivatives
X-ray Crystallographic Studies of Spirocyclic Systems
In many instances, the cyclohexanone (B45756) or cyclohexane (B81311) ring of the spiro system adopts a chair conformation, which is the most stable arrangement for six-membered rings. researchgate.net However, distortions from the ideal chair conformation can occur due to steric interactions introduced by substituents on the rings. For example, in some dioxaspiro derivatives, the 1,3-dioxane (B1201747) ring has been observed in a distorted boat conformation while the cyclohexane ring maintains a chair conformation.
Single-crystal X-ray studies of diazaspiro[5.5]undecane derivatives have revealed that the cyclohexanone unit often prefers a chair conformation over a twisted one. researchgate.net The packing of these molecules in the crystal lattice is often influenced by intermolecular forces such as hydrogen bonding and π-π stacking interactions. researchgate.netmdpi.comrsc.org For instance, in certain O, N-containing spiro compounds, a three-dimensional network structure is formed through intermolecular hydrogen bonds and C–H···π supramolecular interactions. mdpi.com
The stereochemistry of substituents on the azaspiro[5.5]undecane framework can be definitively determined using X-ray crystallography. This has been demonstrated in the stereoselective synthesis of perhydrohistrionicotoxin (B1200193) derivatives, where the stereochemistry of a conjugate addition product was deduced from the X-ray crystal structure of its N-tosylhydrazone derivative. nih.gov
The following table summarizes crystallographic data for some representative spirocyclic systems.
| Compound | Crystal System | Space Group | Key Conformational Features | Reference(s) |
| 3-((4-chlorophenylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | Triclinic | P-1 | - | mdpi.com |
| 3-((2-nitrophenylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | Monoclinic | P21/c | - | mdpi.com |
| 6-azaspiro[5.5]undecan-6-ium bromide analogue | Orthorhombic | P 21 21 21 | Non-centrosymmetric arrangement | smolecule.com |
| Diazaspiro[5.5]undecane derivatives | - | - | Cyclohexanone unit in chair conformation | researchgate.net |
| Spiro[2.2”]acenaphthene-1”-one-spiro[3.3’]-5’-(2,3-dichlorophenyl methylidene)-1’-methylpiperidine derivative | Orthorhombic | P212121 | Central piperidine (B6355638) ring in twisted conformation | scirp.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful and indispensable tool for elucidating the structure of organic molecules in solution. nih.gov For azaspiro[5.5]undecene derivatives, various NMR techniques, including ¹H, ¹³C, and ¹⁵N NMR, provide detailed information about the chemical environment of individual atoms, their connectivity, and the stereochemistry of the molecule. nih.gov
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the context of azaspiro[5.5]undecene derivatives, the chemical shifts (δ) and coupling constants (J) of the protons are characteristic of their position within the spirocyclic framework.
For example, in a series of 2,3-diamino-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile derivatives, the protons of the amino groups typically appear as singlets in the range of δ 5.15-6.78 ppm. mdpi.com The protons on the cyclohexane ring often appear as a complex multiplet in the aliphatic region of the spectrum. mdpi.com
The following table provides representative ¹H NMR data for selected azaspiro[5.5]undecene derivatives.
| Compound | Solvent | Key ¹H NMR Signals (δ, ppm) | Reference(s) |
| 2,3-Diamino-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile (5e) | DMSO-d₆ | 6.61 (s, 2H, NH₂), 5.15 (s, 2H, NH₂) | mdpi.com |
| 2,3-Diamino-9-methyl-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile (5f) | DMSO-d₆ | 6.68 (s, 2H, NH₂), 5.23 (s, 2H, NH₂), 4.49 (s, 1H, CH), 0.89 (d, J = 6.4 Hz, 3H, CH₃) | mdpi.com |
| 4-(4-Chlorophenyl)-1-hydrazono-2,3-diazaspiro[5.5]undec-3-ene (8c) | DMSO-d₆ | 9.57 (br s, 1H, NH-2), 7.77 (m, 2H, H-2', H-6'), 7.43 (m, 2H, H-3', H-5'), 5.12 (br s, 2H, NH₂-2''), 2.64 (s, 2H, H-5), 1.25–1.58 (m, 10H, cyclohexyl) | mdpi.com |
| 1-Cyclopropyl-3-ethyl-1-(1-oxa-9-azaspiro[5.5]undec-4-yl)urea Dihydrochloride (2ai) | DMSO-d₆ | 9.22–9.00 (m, 2H), 4.13–4.03 (m, 1H), 3.73–3.67 (m, 1H), 3.57–3.48 (m, 1H), 3.10–2.93 (m, 5H), 2.86–2.73 (m, 1H), 2.37–2.21 (m, 2H), 2.00–1.85 (m, 1H), 1.81–1.69 (m, 2H), 1.63–1.47 (m, 4H), 1.00 (t, J = 7.1 Hz, 3H), 0.85–0.78 (m, 2H), 0.55 (d, J = 2.3 Hz, 2H) | mdpi.com |
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, and the chemical shift of the signal is indicative of the carbon's chemical environment (e.g., hybridization, attached functional groups).
In azaspiro[5.5]undecene derivatives, the carbonyl carbons of dione (B5365651) functionalities typically resonate at low field (downfield) in the spectrum. rsc.org For instance, in 2,3-diamino-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile derivatives, the carbonyl carbon signal appears around δ 162-163 ppm. mdpi.com The spiro carbon atom, being a quaternary carbon, often has a characteristic chemical shift. The carbons of the cyclohexane ring appear in the aliphatic region of the spectrum. mdpi.com
The following table presents characteristic ¹³C NMR data for some azaspiro[5.5]undecene derivatives.
| Compound | Solvent | Key ¹³C NMR Signals (δ, ppm) | Reference(s) |
| 2,3-Diamino-9-methyl-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile (5f) | DMSO-d₆ | 163.0, 155.2, 121.7, 115.8, 59.4, 48.8, 34.9, 34.1, 32.8, 31.6, 30.5, 30.4, 22.5 | mdpi.com |
| 4-(4-Chlorophenyl)-1-hydrazono-2,3-diazaspiro[5.5]undec-3-ene (8c) | DMSO-d₆ | 144.0 (C-1), 141.4 (C-4), 136.5 (C-1'), 132.4 (C-4'), 128.3 (C-3', C-5'), 126.3 (C-2', C-6'), 33.0 (C-7, C-11), 32.4 (C-6), 31.0 (C-5), 25.7 (C-9), 21.1 (C-8, C-10) | mdpi.com |
| 1-Cyclopropyl-3-ethyl-1-(1-oxa-9-azaspiro[5.5]undec-4-yl)urea Dihydrochloride (2ai) | DMSO-d₆ | 159.1, 69.8, 60.6, 50.5, 40.5, 39.2, 35.5, 35.1, 31.2, 25.6, 16.0, 9.2 | mdpi.com |
¹⁵N NMR spectroscopy is a valuable technique for directly probing the nitrogen atoms in a molecule. Although less common than ¹H and ¹³C NMR due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, it can provide crucial information, especially for nitrogen-containing heterocycles like azaspiro[5.5]undecene derivatives. The chemical shifts of the nitrogen atoms are sensitive to their hybridization state, the nature of the substituents, and their involvement in hydrogen bonding. beilstein-journals.org
The use of ¹⁵N-labeled compounds can significantly enhance the utility of ¹⁵N NMR. For instance, in studies of adamantylated azolo-azines, ¹⁵N labeling was used to distinguish between different regioisomers and to study isomerization processes. beilstein-journals.org The ¹⁵N chemical shifts and ¹H-¹⁵N and ¹⁵N-¹⁵N coupling constants provide definitive structural proof. beilstein-journals.org
<sup>13</sup>C NMR Spectral Analysis
Advanced Spectroscopic Techniques
In addition to standard 1D NMR techniques, a variety of advanced spectroscopic methods are employed for a more comprehensive structural and conformational analysis of azaspiro[5.5]undecene derivatives. These include two-dimensional (2D) NMR techniques and computational modeling.
2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between different nuclei in the molecule. acs.org
COSY experiments identify protons that are coupled to each other, helping to trace out the spin systems within the molecule.
HSQC experiments correlate protons with the carbon atoms to which they are directly attached.
HMBC experiments reveal long-range couplings between protons and carbons (typically over two or three bonds), which is invaluable for connecting different fragments of the molecule and for assigning quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) is a particularly powerful technique for determining the spatial proximity of atoms, which is crucial for conformational analysis and the assignment of stereochemistry. nih.gov By observing cross-peaks between protons that are close in space but not necessarily bonded, the relative orientation of different parts of the molecule can be determined. This has been used, for example, to assign the absolute configuration of 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one derivatives. nih.gov
Computational methods, such as Density Functional Theory (DFT) calculations, are often used in conjunction with experimental data to predict stable conformations and to calculate theoretical NMR parameters. smolecule.com This integrated approach of combining experimental NMR data with computational modeling provides a robust framework for the detailed structural elucidation of complex molecules like azaspiro[5.t]undecene derivatives. rsc.org
Conformational Analysis of Azaspiro[5.5]undecene Rings
The conformational flexibility of the azaspiro[5.5]undecene ring system is a key aspect of its chemistry and biological activity. The spirocyclic nature of these molecules introduces conformational constraints that can lead to preferred spatial arrangements of the rings and their substituents.
As previously mentioned, X-ray crystallography provides a static picture of the conformation in the solid state, often revealing a chair conformation for the six-membered rings. researchgate.net However, in solution, the rings may exhibit a degree of flexibility and can potentially interconvert between different conformations.
NMR spectroscopy, particularly through the analysis of coupling constants and NOE data, is the primary tool for studying the conformation of these molecules in solution. nih.gov For example, the magnitude of the proton-proton coupling constants can provide information about the dihedral angles between adjacent protons, which in turn can be used to deduce the conformation of the ring.
The conformational preferences of azaspiro[5.5]undecene derivatives can be influenced by a variety of factors, including:
The nature and position of substituents on the rings.
The presence of double bonds, which introduce planar regions into the rings.
The nature of the spiro atom (carbon vs. nitrogen).
The solvent, which can influence the stability of different conformations through solvation effects.
A thorough conformational analysis, integrating experimental data from X-ray crystallography and NMR with computational modeling, is essential for a complete understanding of the structure-property relationships of azaspiro[5.5]undecene derivatives.
Computational and Theoretical Studies on 2 Azaspiro 5.5 Undec 8 Ene
Molecular Mechanics Calculations
Molecular mechanics (MM) methods are a cornerstone of computational chemistry, enabling the study of large molecular systems by approximating the molecule as a collection of atoms held together by springs. nih.gov These methods are particularly useful for exploring the conformational possibilities and dynamic behavior of flexible molecules like 2-Azaspiro[5.5]undec-8-ene.
Molecular mechanics calculations rely on force fields, which are sets of parameters and potential energy functions that describe the energy of a molecule as a function of its atomic coordinates. nih.gov For a molecule like this compound, a typical force field would include terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals forces and electrostatic interactions). The selection of an appropriate force field, such as CHARMM, AMBER, or OPLS, is crucial for obtaining meaningful results. nih.gov
Table 1: Illustrative Data from Molecular Mechanics Calculations on a Generic Azaspirocycle
| Parameter | Description | Illustrative Value |
| Potential Energy | The total potential energy of the molecule in a given conformation. | -150 kcal/mol |
| Bond Length (C-N) | The equilibrium distance between the carbon and nitrogen atoms in the piperidine (B6355638) ring. | 1.47 Å |
| Bond Angle (C-N-C) | The equilibrium angle formed by the carbon, nitrogen, and carbon atoms in the piperidine ring. | 112.0° |
| Torsional Angle (C-C-C-C) | The dihedral angle describing the twist of the cyclohexene (B86901) ring. | 45.0° |
| van der Waals Energy | The contribution of van der Waals forces to the total potential energy. | -15 kcal/mol |
| Electrostatic Energy | The contribution of electrostatic interactions to the total potential energy. | -25 kcal/mol |
Note: The values in this table are illustrative and represent typical data obtained from molecular mechanics calculations on similar heterocyclic compounds. They are not specific experimental or calculated values for this compound.
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a more detailed understanding of the electronic structure of a molecule compared to molecular mechanics. cellmolbiol.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies. cellmolbiol.orgarxiv.org
For this compound, DFT calculations could be used to determine a variety of electronic properties. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. plos.org A smaller gap suggests that the molecule is more likely to be reactive.
Furthermore, quantum chemical calculations can provide insights into the charge distribution within the molecule by calculating atomic charges (e.g., Mulliken, NBO, ChelpG). plos.org This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and electrostatic interactions with other molecules or biological receptors. plos.orgvulcanchem.com The calculation of the molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. cellmolbiol.org
Table 2: Illustrative Electronic Properties of a Generic Azaspirocycle from DFT Calculations
| Property | Description | Illustrative Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -0.5 eV |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | 6.0 eV |
| Dipole Moment | A measure of the overall polarity of the molecule. | 2.1 Debye |
| NBO Charge on Nitrogen | The natural bond orbital charge on the nitrogen atom. | -0.45 e |
| Total Energy | The total electronic energy of the molecule at its optimized geometry. | -485 Hartrees |
Note: The values in this table are for illustrative purposes and represent typical data that would be obtained from DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory) for a similar azaspirocyclic compound. They are not specific to this compound.
Predictive Models for Reaction Outcomes and Selectivity
Computational chemistry is increasingly used to predict the outcomes of chemical reactions, including their feasibility, reaction rates, and selectivity (chemo-, regio-, and stereoselectivity). rsc.org For a molecule like this compound, which is likely synthesized through a multi-step process, computational models can be invaluable for optimizing the synthetic route.
For example, the synthesis of spirocycles often involves cycloaddition reactions or intramolecular cyclizations. researchgate.netmdpi.com DFT calculations can be employed to model the transition states of these reactions. By comparing the activation energies of different possible reaction pathways, chemists can predict which products are most likely to form and under what conditions. researchgate.net This is particularly important for controlling the stereochemistry of the spirocyclic core, which is often crucial for its biological activity. researchgate.net
In addition to quantum chemical models, quantitative structure-activity relationship (QSAR) models and machine learning algorithms are being developed to predict reaction outcomes based on the structural features of the reactants and catalysts. rsc.org While highly specific models for the synthesis of this compound are not available, the general principles of these predictive methods are widely applicable in modern synthetic organic chemistry.
Table 3: Illustrative Computational Data for Predicting Reaction Selectivity in Spirocycle Synthesis
| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Major Product | Predicted Diastereomeric Ratio |
| Pathway A (endo approach) | 25.3 | endo-isomer | 95:5 |
| Pathway B (exo approach) | 28.1 | exo-isomer | |
| Pathway C (alternative cyclization) | 32.5 | Byproduct |
Note: This table provides an illustrative example of how computational data can be used to predict the stereochemical outcome of a hypothetical reaction to form a spirocycle. The values are not based on actual calculations for this compound.
Conformational Landscape Exploration
The three-dimensional shape of a molecule is critical to its function. Spirocyclic compounds like this compound have a rigid spiro center but can still exhibit conformational flexibility in their ring systems. researchgate.netresearchgate.net Exploring the conformational landscape—the collection of all stable conformations and the energy barriers between them—is essential for a complete understanding of the molecule's behavior.
Computational methods are ideally suited for this task. A common approach is to perform a systematic or stochastic conformational search using molecular mechanics, followed by geometry optimization and energy calculation of the resulting conformers using a more accurate method like DFT. researchgate.net This process identifies the low-energy conformations that the molecule is most likely to adopt.
For this compound, conformational analysis would focus on the chair, boat, and twist-boat conformations of the piperidine and cyclohexene rings, as well as the relative orientation of these rings. researchgate.net The results of such studies can be correlated with experimental data, such as NMR coupling constants, to validate the computational model and provide a detailed picture of the molecule's structure in solution.
Table 4: Illustrative Low-Energy Conformers of a Generic Azaspirocycle
| Conformer | Relative Energy (kcal/mol) | Ring 1 Conformation | Ring 2 Conformation | Key Dihedral Angle (°) |
| 1 | 0.00 | Chair | Half-Chair | 55.2 |
| 2 | 1.25 | Chair | Twist-Boat | 30.8 |
| 3 | 3.50 | Twist-Boat | Half-Chair | 48.1 |
Note: This table illustrates the type of data generated from a conformational analysis of a spirocyclic compound. The relative energies and geometric parameters are hypothetical and serve to demonstrate the comparison between different stable conformations.
Applications and Research Potential of 2 Azaspiro 5.5 Undec 8 Ene Scaffolds
2-Azaspiro[5.5]undec-8-ene as a Core Scaffold in Chemical Synthesis
The this compound framework serves as a versatile starting point for the synthesis of a wide array of more complex molecules. Its bifunctional nature, possessing both a secondary amine and a reactive double bond, allows for a multitude of chemical transformations. Synthetic chemists utilize this scaffold to construct novel polycyclic and heterocyclic systems. For instance, the nitrogen atom can be readily functionalized through reactions such as acylation, alkylation, and arylation, while the alkene moiety can participate in cycloadditions, oxidations, and other addition reactions. evitachem.comthieme-connect.com
An example of its synthetic utility is in the asymmetric construction of the broader azaspiro[5.5]undecane system, which is a key structural motif in certain natural products like gymnodimine. thieme-connect.com The strategic placement of functional groups on the this compound core allows for the stereocontrolled synthesis of intricate molecular architectures. thieme-connect.comthieme-connect.com Furthermore, derivatives such as N-substituted this compound-2-carboxamides have been synthesized, demonstrating the scaffold's capacity for diversification. molport.commolport.com
Role in Medicinal Chemistry Research Programs
Spirocyclic scaffolds, in general, are increasingly sought after in medicinal chemistry for their ability to introduce novel three-dimensional (3D) structures into drug candidates. nih.govresearchgate.net This is a departure from the often flat, aromatic structures that have historically dominated drug discovery. The this compound scaffold is a prime example of a spirocyclic system that offers significant potential in this arena. tandfonline.combldpharm.com
The introduction of spirocenters into molecules imparts a higher degree of sp3 character, which is often correlated with improved physicochemical properties and clinical success. bldpharm.com The this compound scaffold provides a rigid framework that projects substituents into distinct vectors in 3D space. This can lead to more specific and potent interactions with biological targets, such as proteins and enzymes, which themselves have complex 3D structures. researchgate.nettandfonline.com The ability to move away from "molecular flatland" is a key strategy in modern drug discovery to access novel chemical space and develop compounds with improved selectivity and reduced off-target effects. symeres.com
The inherent rigidity of the spirocyclic system can also be advantageous in drug design by reducing the conformational entropy penalty upon binding to a target. researchgate.net This can translate to higher binding affinities. The this compound scaffold allows for the creation of diverse libraries of compounds with well-defined 3D shapes, facilitating the exploration of new areas of biologically relevant chemical space. acs.orgresearchgate.net
The this compound scaffold is a valuable tool for conducting structure-activity relationship (SAR) studies. By systematically modifying the scaffold at its various functionalization points (the nitrogen atom and the cyclohexene (B86901) ring), medicinal chemists can probe the key interactions between a ligand and its biological target. For example, a series of N-substituted analogs can be synthesized to explore the impact of different substituents on binding affinity and functional activity. researchgate.net
In vitro assays are crucial in these early-stage discovery efforts. For instance, studies on N-substituted bicyclo[2.2.1]hept-5-ene-2,3-dicarboximides, which share structural similarities with derivatives of this compound, have been conducted to understand their anticonvulsant activity. researchgate.net Similarly, the evaluation of spirocyclic compounds in cancer cell lines can reveal dose-dependent effects on cell viability and induce apoptosis. These in vitro studies provide essential data to guide the optimization of lead compounds and to build a comprehensive understanding of the SAR for a particular biological target.
Table 1: Examples of in vitro studies involving spirocyclic scaffolds
| Compound Type | In Vitro Assay | Observed Effect | Reference |
|---|---|---|---|
| Spirocyclic Compounds | Cancer Cell Line Studies | Induced apoptosis at concentrations above 50 µM | |
| N-substituted Bicyclo[2.2.1]hept-5-ene-2,3-dicarboximides | Anticonvulsant Activity Screening (Maximal Electroshock Seizure and Pentylenetetrazole tests) | Determination of anticonvulsant properties | researchgate.net |
| Spiropiperidine Derivatives | Nociceptin Receptor (NOP) Binding Affinity | High binding affinity and selectivity | researchgate.net |
Chemical biology probes are essential tools for studying biological processes in their native environment. The this compound scaffold can be incorporated into the design of such probes. For example, fluorescent probes are often designed to undergo a structural change, such as the opening of a spirocyclic ring, in response to a specific analyte or environmental condition, leading to a change in their fluorescence properties. mdpi.commdpi.com
Spirocyclic xanthene-based fluorescent probes, for instance, are used for a variety of bioimaging applications. mdpi.com The spirocyclic structure can be functionalized with reactive groups that allow for the detection of specific molecules or ions. acs.org While not directly a this compound, the principles of using spirocyclization to control fluorescence are broadly applicable. Derivatives of this compound could be developed into probes for various biological targets by attaching a fluorophore and a targeting moiety. acs.org The development of such probes would enable the real-time visualization and study of biological pathways and disease states.
Structure-Activity Relationship (SAR) Studies (in vitro focus)
Use in Novel Synthetic Methodology Development
The unique reactivity of the this compound scaffold makes it a valuable substrate for the development of new synthetic methods. acs.org For example, domino reactions involving this scaffold can lead to the rapid construction of complex polycyclic systems in a single step. acs.org The development of cooperative catalytic systems for Prins cyclization to construct azaspiro[5.5]undec-2-ene frameworks highlights the ongoing innovation in synthetic methods utilizing this structural motif. researchgate.net
The synthesis of 9-(3-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene and its use as a building block in the creation of more complex organic molecules showcases the scaffold's role in expanding the toolbox of synthetic chemists. evitachem.com Furthermore, the development of synthetic routes to novel azaspirocycloalkane derivatives from readily available starting materials demonstrates the continuous effort to improve the accessibility and utility of these scaffolds. hilarispublisher.com
High-Throughput Synthesis and Library Generation for Research
The concept of diversity-oriented synthesis (DOS) aims to create collections of molecules that cover a broad range of chemical space. researchgate.net Spirocyclic scaffolds like this compound are ideal for DOS because they provide a 3D framework that can be decorated with various functional groups. researchgate.net The systematic synthesis of large numbers of chemical compounds, known as combinatorial chemistry, has become a cornerstone of modern drug discovery, and scaffolds like this compound are valuable starting points for these efforts. youtube.com The availability of such libraries allows researchers to screen for new drug candidates against a wide variety of biological targets.
Table 2: Compound Libraries Featuring Spirocyclic Scaffolds
| Library Name/Type | Number of Compounds | Key Features | Reference |
|---|---|---|---|
| SymeGold | 78,000 total (27,000 spirocyclic) | Structural diversity, synthetic tractability, physicochemical robustness | symeres.com |
| ChemDiv's Spiro Library | 20,563 | Unique 3D shapes, broad biological target applicability | chemdiv.com |
| Bis-spirocyclic-based libraries | Not specified | High Fsp3 character, molecular compactness, structural complexity | acs.orgresearchgate.net |
Design and Synthesis of Diverse Azaspiro[5.5]undecene Libraries
The construction of diverse chemical libraries centered around the this compound scaffold is a key endeavor in medicinal chemistry and drug discovery. The inherent three-dimensionality of this spirocyclic system offers an opportunity to explore novel chemical space, which is often associated with improved pharmacological properties. nih.gov The design of these libraries typically focuses on introducing a variety of substituents at specific positions on the scaffold to modulate its physicochemical properties and biological activity.
A common strategy for generating diversity is through multicomponent reactions, where three or more starting materials react in a single step to form a complex product. For instance, a three-component reaction involving α,β-unsaturated N-arylaldimines, dialkyl but-2-ynedioates, and 2-arylidene Meldrum's acids can produce complex spirocyclic systems. acs.org This approach allows for the rapid generation of a library of compounds with diverse aromatic and ester functionalities.
Another powerful approach is Diversity-Oriented Synthesis (DOS), which aims to create structurally diverse and complex molecules from simple starting materials. researchgate.net For azaspiro scaffolds, a DOS strategy might commence with simple reagents that undergo a synthetic cascade to produce highly functionalized spirocycles. researchgate.net These scaffolds are designed to have synthetic handles, which are reactive functional groups that allow for further diversification in subsequent synthetic steps. nih.gov
Recent advancements have also focused on creating libraries for specific screening platforms, such as DNA-Encoded Library Technology (DELT). nih.govrsc.org In this context, the synthesis is performed with the this compound scaffold attached to a unique DNA tag. This allows for the screening of massive libraries of compounds against a biological target in a single experiment. The synthetic methods used for these libraries must be compatible with the DNA tag, often requiring mild reaction conditions. rsc.org
The table below outlines a representative, though hypothetical, approach to the design of a diverse this compound library, highlighting the points of diversification.
| Scaffold Position | R-Group | Potential Functional Groups for Diversification | Rationale for Diversification |
| N-2 | R1 | Alkyl, Aryl, Acyl, Sulfonyl | Modulate basicity, lipophilicity, and hydrogen bonding capacity. |
| C-8/C-9 (alkene) | R2, R3 | Hydrogen, Halogens, Alkyl, Aryl | Influence electronic properties and potential for further reactions. |
| Other ring positions | R4, R5, etc. | Alkyl, Hydroxyl, Carbonyl | Introduce conformational constraints and additional points for interaction with biological targets. |
Screening Strategies for Azaspirocyclic Compounds
Once a diverse library of this compound derivatives has been synthesized, the next critical step is to screen these compounds for biological activity. The choice of screening strategy depends on the therapeutic area of interest and the nature of the biological target.
High-Throughput Screening (HTS) is a common starting point for large and diverse compound libraries. curiaglobal.com In an HTS campaign, thousands of compounds are rapidly tested in parallel for their ability to modulate a specific biological target. This can be an enzyme, receptor, or a cellular pathway. For example, a library of azaspiro[5.5]undecane derivatives could be screened for their ability to inhibit a particular enzyme, such as methionyl-tRNA synthetase, which has been identified as a potential target in cancer and infectious diseases. rsc.org
Phenotypic Screening is another valuable strategy, especially when the specific molecular target is unknown. In this approach, compounds are tested for their ability to produce a desired change in the phenotype of a cell or an organism. For instance, a library of this compound compounds could be screened for their ability to inhibit the growth of a specific cancer cell line, such as A549 or HCT116. rsc.org Compounds that show activity can then be further investigated to identify their molecular target.
DNA-Encoded Library Technology (DELT) represents a highly efficient screening method for very large libraries. nih.govrsc.org As mentioned previously, each compound in the library is tagged with a unique DNA barcode. The entire library is then incubated with the target protein. Compounds that bind to the target are isolated, and their DNA tags are sequenced to identify the active structures. This technology allows for the screening of billions of compounds in a single experiment, significantly accelerating the hit identification process. nih.gov
The following table summarizes key aspects of these screening strategies as they could be applied to a this compound library.
| Screening Strategy | Principle | Example Application for Azaspiro[5.5]undec-8-ene Library | Key Advantages |
| High-Throughput Screening (HTS) | Rapid, automated testing of large numbers of compounds against a specific molecular target. curiaglobal.com | Screening for inhibition of a specific kinase involved in a signaling pathway. | High speed and throughput; suitable for well-defined targets. curiaglobal.com |
| Phenotypic Screening | Identifying compounds that produce a desired change in cellular or organismal phenotype. curiaglobal.com | Assessing the ability of compounds to induce apoptosis in a cancer cell line. | Does not require prior knowledge of the molecular target; identifies compounds with relevant cellular effects. curiaglobal.com |
| DNA-Encoded Library Technology (DELT) | Screening of massive libraries where each compound is linked to a unique DNA identifier. nih.govrsc.org | Identifying binders to a novel protein target implicated in an autoimmune disease. | Unprecedented library size; rapid identification of binding molecules. nih.gov |
Emerging Trends and Future Research Directions
Integration of Artificial Intelligence and Machine Learning in Azaspirochemistry
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of azaspiro compounds. These computational tools are increasingly being used to predict chemical reactivity, design novel synthetic pathways, and accelerate the discovery of new molecules with desired properties. nih.govnumberanalytics.compreprints.orgchemcopilot.com
Computational methods such as Density Functional Theory (DFT) are also being employed to understand the electronic structure and reactivity of heterocyclic compounds. numberanalytics.com When combined with machine learning, these methods can provide deep insights into reaction mechanisms and help in the rational design of new catalysts and reactions. researchgate.net The application of these predictive models can significantly reduce the time and resources spent on empirical trial-and-error experimentation, thereby accelerating the pace of discovery in azaspirochemistry. nih.govpreprints.org
Sustainable Synthesis Approaches for Spirocyclic Systems
The principles of green chemistry are increasingly influencing the synthesis of spirocyclic systems, including 2-Azaspiro[5.5]undec-8-ene. The focus is on developing environmentally benign and economically viable methods that reduce waste, energy consumption, and the use of hazardous materials. researchgate.net
Key sustainable approaches include:
Green Catalysts: The use of non-toxic, reusable catalysts is a cornerstone of green chemistry. For the synthesis of spiro heterocycles, researchers are exploring novel catalysts such as sodium chloride in water under sonication and activated alumina (B75360) balls under neat conditions. tandfonline.comresearchgate.net Supramolecular catalysts like β-cyclodextrin in water have also been shown to be effective for synthesizing spiro compounds. nih.gov
Alternative Energy Sources: Microwave irradiation and sonication (ultrasound) are being employed to accelerate reactions, often leading to higher yields and shorter reaction times with reduced energy consumption. tandfonline.commdpi.com
Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and easier scalability. sci-hub.sevapourtec.comvapourtec.comresearchgate.net Flow chemistry has been successfully applied to the synthesis of azaspirocycles, demonstrating its potential for the large-scale, sustainable production of these compounds. researchgate.net
Green Solvents: The use of environmentally friendly solvents, such as water or ethanol-water mixtures, is a key aspect of sustainable synthesis. nih.govtandfonline.com
These sustainable methods are not only environmentally responsible but also often lead to more efficient and cost-effective synthetic processes.
Exploration of Novel Reactivity Patterns
Researchers are continuously exploring new ways to construct and functionalize the this compound scaffold, leading to the discovery of novel reactivity patterns. These explorations open up new avenues for creating structurally diverse and complex molecules.
One prominent area of research is the use of multicomponent reactions, where three or more reactants combine in a single step to form a complex product. A domino [2+2+2] cycloaddition reaction, for example, has been used to create polyfunctionalized 2,4-dioxa-8-azaspiro[5.5]undec-9-enes and 2,4,8-triazaspiro[5.5]undec-9-enes. nih.gov Similarly, a four-component reaction under ultrasound irradiation has been developed for the synthesis of pyridin-2(1H)-one derivatives containing the azaspiro[5.5]undecene core. acs.org
Another key strategy involves the intramolecular Diels-Alder reaction, which can be used to construct the azaspirocyclic system with high stereocontrol. The stereochemistry of the resulting fused or bridged ring system is influenced by the nature of the tether connecting the diene and dienophile.
Furthermore, new catalytic systems are being developed to facilitate novel transformations. For instance, a cooperative catalytic system involving gold and indium has been used for the Prins cyclization to construct 1,9-dioxa-4-azaspiro[5.5]undec-2-ene scaffolds. beilstein-journals.org The development of such novel reactions is crucial for expanding the chemical space accessible from the this compound template.
Advanced Characterization Techniques for Complex Azaspirocyclic Molecules
The unambiguous determination of the three-dimensional structure of complex azaspirocyclic molecules is crucial for understanding their properties and biological activity. Researchers rely on a suite of advanced characterization techniques to achieve this.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a fundamental tool for elucidating the structure of these compounds in solution. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity and spatial relationships of atoms within the molecule. rsc.orgipb.pt For example, the chemical shifts and coupling constants of the protons on the piperidine (B6355638) and cyclohexene (B86901) rings can confirm the stereochemistry of substituents. mdpi.com However, the NMR spectra of some azaspiro derivatives can exhibit line broadening due to the presence of rotamers, which can complicate analysis. researchgate.net
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the synthesized compounds. iucr.orgorientjchem.org High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula with high accuracy. smolecule.com
These techniques, often used in combination, provide a comprehensive picture of the molecular structure, which is essential for rational drug design and the development of structure-activity relationships.
Expanding the Chemical Space of Azaspiro[5.5]undecene Derivatives
Expanding the chemical space around the this compound core is a key objective for discovering new compounds with unique properties and biological activities. Diversity-oriented synthesis (DOS) is a powerful strategy for achieving this, aiming to create structurally diverse libraries of compounds from a common starting material. beilstein-journals.orgcam.ac.ukrsc.org
Several approaches are being used to functionalize and diversify the this compound scaffold:
Functionalization of the Nitrogen Atom: The secondary amine in the 2-azaspiro[5.5]undecene ring is a key handle for introducing a wide variety of substituents through N-acylation, N-alkylation, and other reactions. researchgate.net
Modification of the Cyclohexene Ring: The double bond in the cyclohexene ring can be subjected to various transformations, such as epoxidation, to introduce new functional groups and stereocenters. researchgate.net
Synthesis of Fused and Bridged Systems: Intramolecular reactions can be used to create more complex polycyclic systems from the basic azaspiro[5.5]undecene framework.
Introduction of Different Heteroatoms: The synthesis of analogues containing other heteroatoms, such as oxygen or sulfur, in the spirocyclic system further expands the accessible chemical space. smolecule.com
Through these and other synthetic strategies, a wide range of derivatives of this compound have been prepared, including those with additional heterocyclic rings, complex side chains, and various functional groups. tandfonline.comacs.orgsmolecule.comresearchgate.net This expansion of the chemical space is crucial for exploring the full potential of this versatile scaffold in various applications.
Q & A
Q. What are the established synthetic routes for 2-Azaspiro[5.5]undec-8-ene derivatives?
A three-component condensation reaction involving 1,2,3-, 1,2,4-, or 1,3,5-trimethoxybenzene, isobutyraldehyde, and nitriles in concentrated sulfuric acid is a key method. Substituent patterns on the aromatic ring influence reaction rates and yields, requiring optimization for specific derivatives. Analytical validation via thin-layer chromatography (TLC), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy is critical for confirming structural integrity .
Q. How can the structural identity of this compound derivatives be confirmed?
A combination of NMR (¹H and ¹³C), IR spectroscopy, and X-ray crystallography is standard. For example, the methoxynaphthalenyl-substituted derivative (CAS: 918650-80-3) was characterized using NMR to resolve spirocyclic and aromatic proton environments. High-resolution mass spectrometry (HRMS) further validates molecular formulas .
Q. What methodologies are used to assess purity in spirocyclic compounds?
High-performance liquid chromatography (HPLC) with UV detection and gradient elution (e.g., acetic acid/acetonitrile-tetrahydrofuran systems) effectively identifies organic impurities. Procedure 2 in impurity analysis (e.g., for adapalene-related compounds) can be adapted to resolve co-eluting peaks in azaspiro derivatives .
Advanced Research Questions
Q. How can computational chemistry aid in understanding the reactivity of this compound?
Ab initio molecular orbital calculations (e.g., HF/3-21G and MP2/6-311G levels) predict geometric and electronic structures of intermediates. For example, N-prenyl-substituted analogs form stable ring-closure intermediates, aligning with experimental outcomes. Density functional theory (DFT) can further explore transition states in acid-catalyzed reactions .
Q. What strategies resolve contradictions in spectroscopic data for spirocyclic systems?
Discrepancies in NMR signals (e.g., overlapping peaks) require advanced techniques like 2D NMR (COSY, HSQC) or variable-temperature NMR. Substituent effects on chemical shifts, such as electron-donating groups altering ring current shielding, must be systematically analyzed .
Q. How can structure-activity relationships (SAR) be investigated for enzyme inhibition?
Although direct evidence is limited, analogs like 2,4-Dioxaspiro[5.5]undec-8-ene (Ulinastatin) inhibit serine proteases. Hypothesize SAR by introducing functional groups (e.g., furanyl, methoxy) and testing inhibition kinetics (e.g., IC₅₀ assays) against trypsin or elastase. Molecular docking studies can predict binding interactions .
Q. What in vitro models are suitable for toxicity screening of azaspiro compounds?
Derivatives like 2-Azaspiro[5.5]undec-7-enyl pentamethyleneurea (CAS: 67626-33-9) are listed in toxicity databases. Use cell viability assays (e.g., MTT) in hepatic (HepG2) or renal (HEK293) cell lines. Metabolic stability studies (e.g., microsomal incubation) assess cytochrome P450 interactions .
Methodological Considerations
- Synthesis Optimization : Vary nitrile reactants (e.g., acetonitrile vs. benzonitrile) to modulate steric and electronic effects. Monitor reaction progress via TLC and adjust sulfuric acid concentration to minimize side products .
- Data Reproducibility : Document solvent polarity and temperature during crystallization, as spirocyclic systems are sensitive to conformational changes.
- Toxicity Protocol Design : Include positive controls (e.g., camostat mesylate) in enzyme inhibition assays to validate experimental conditions .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
